molecular formula C52H32O20 B1255024 Phelligridimer A

Phelligridimer A

Cat. No.: B1255024
M. Wt: 976.8 g/mol
InChI Key: CJFXDDUPHVDEGG-WBQDRZHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phelligridimer A is a 26-membered macrocyclic metabolite derived from the medicinal fungus Phellinus igniarius (commonly known as "Sanghuang"). It was first isolated and structurally characterized in 2005 as a highly oxygenated and unsaturated compound with a unique dimeric styrylpyrone framework . Its structure consists of two hispidin-derived moieties linked via a macrocyclic ester bond, forming a complex polycyclic architecture (Figure 1). This compound exhibits potent antioxidant activity, particularly in inhibiting lipid peroxidation in rat liver microsomes (IC50 = 10.2 μM) . Additionally, it demonstrates neuroprotective effects against cerebral ischemia-reperfusion injury by upregulating mitofusin 2 expression .

Properties

Molecular Formula

C52H32O20

Molecular Weight

976.8 g/mol

IUPAC Name

(2S,3S,10E,22S,23S,30E)-3,23-bis(3,4-dihydroxyphenyl)-14,15,34,35,42,45-hexahydroxy-4,8,20,24,28,40-hexaoxanonacyclo[36.2.2.218,21.15,9.125,29.02,6.012,17.022,26.032,37]hexatetraconta-1(41),5,9(46),10,12,14,16,18(45),21(44),25,29(43),30,32,34,36,38(42)-hexadecaene-7,19,27,39-tetrone

InChI

InChI=1S/C52H32O20/c53-27-7-3-21(11-29(27)55)47-43-40-18-36(62)42(50(64)72-40)26-16-34(60)32(58)10-20(26)2-6-24-14-38-46(52(66)68-24)44(48(70-38)22-4-8-28(54)30(56)12-22)39-17-35(61)41(49(63)71-39)25-15-33(59)31(57)9-19(25)1-5-23-13-37(69-47)45(43)51(65)67-23/h1-18,43-44,47-48,53-62H/b5-1+,6-2+/t43-,44-,47+,48+/m0/s1

InChI Key

CJFXDDUPHVDEGG-WBQDRZHYSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H]2OC3=C4[C@@H]2C5=CC(=C(C6=CC(=C(C=C6/C=C/C7=CC8=C([C@H](C9=CC(=C(C1=CC(=C(C=C1/C=C/C(=C3)OC4=O)O)O)C(=O)O9)O)[C@H](O8)C1=CC(=C(C=C1)O)O)C(=O)O7)O)O)C(=O)O5)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2C3C4=CC(=C(C5=CC(=C(C=C5C=CC6=CC7=C(C(C(O7)C8=CC(=C(C=C8)O)O)C9=CC(=C(C1=CC(=C(C=C1C=CC1=CC(=C3C(=O)O1)O2)O)O)C(=O)O9)O)C(=O)O6)O)O)C(=O)O4)O)O)O

Synonyms

phelligridimer A

Origin of Product

United States

Comparison with Similar Compounds

Hispidin Derivatives

  • Hispidin (C13H10O4): The monomeric precursor of this compound, featuring a styrylpyrone core. Hispidin lacks the macrocyclic dimerization observed in this compound, resulting in lower molecular complexity .
  • Davallialactone (C25H20O9) : A hispidin dimer with a linear lactone bridge instead of a macrocyclic structure. This difference reduces davallialactone’s conformational rigidity compared to this compound .
  • Hypholomine B (C26H20O10) : A bicyclic dimer with a furan moiety, distinct from this compound’s macrocyclic ester linkage. Hypholomine B exhibits greater planarity due to its fused-ring system .

Macrocyclic vs. Non-Macrocyclic Dimers

This compound’s 26-membered macrocycle enhances its stability and interaction with biological targets (e.g., lipid membranes) compared to non-macrocyclic analogs like inoscavin A (a linear dimer) . NMR studies reveal that the dihydrofuran[3,2-c]pyran-4-one group in this compound adopts a unique cisoid conformation, supported by H-7′ and H-8′ coupling constants (J = 6.5 Hz), which differ from those in Labillaride E (J = 1.6 Hz) .

Bioactivity Comparison

Antioxidant Activity

Compound IC50 (Lipid Peroxidation Inhibition) Key Structural Feature Source
This compound 10.2 μM Macrocyclic dimer P. igniarius
Hypholomine B 3.8 μM Bicyclic fused-ring dimer P. igniarius
Inoscavin A 0.3 μg/mL (~0.6 μM) Linear dimer Inonotus spp.
Davallialactone 3.7 μM Linear lactone dimer P. igniarius
Hispidin 1.5 μg/mL (~5.8 μM) Monomeric styrylpyrone Phellinus spp.

Key Findings :

  • This compound’s macrocyclic structure confers moderate antioxidant activity compared to smaller, more planar dimers like hypholomine B and inoscavin A, which exhibit stronger radical scavenging due to increased electron delocalization .
  • Davallialactone’s linear lactone bridge enhances solubility, contributing to its lower IC50 than this compound .

Neuroprotective and Anti-Inflammatory Effects

  • This compound : Reduces cerebral ischemia-reperfusion injury by enhancing mitofusin 2 expression, a mitochondrial fusion protein critical for neuronal survival .
  • Inoscavin A: Suppresses pro-inflammatory cytokines (IL-1β, IL-6) in hyperuricemia models but lacks direct neuroprotective data .

Biogenetic Relationships

This compound is biosynthesized via oxidative coupling of hispidin monomers, a pathway shared with inoscavin A and hypholomine B . However, its macrocyclization involves unique enzymatic regioselectivity, distinguishing it from linear dimers like davallialactone .

Q & A

Q. What are the ethical considerations in using animal models to study this compound’s therapeutic potential?

  • Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies. Justify sample sizes via power analysis, minimize suffering through humane endpoints, and obtain institutional animal care committee (IACUC) approval. Include negative controls (vehicle-only groups) .

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